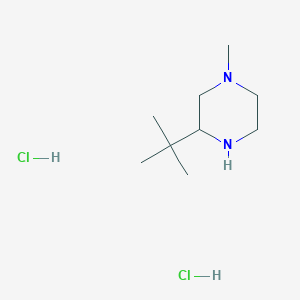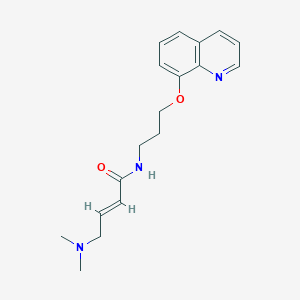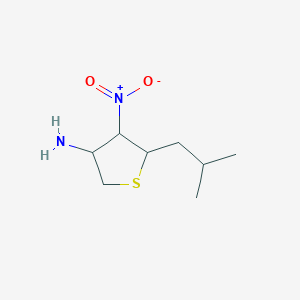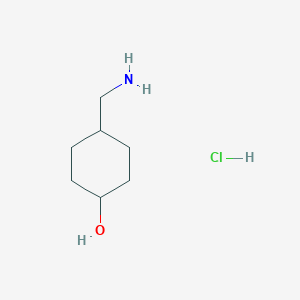
3-Tert-butyl-1-methylpiperazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Tert-butyl-1-methylpiperazine;dihydrochloride” likely refers to a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “3-Tert-butyl” part suggests a tert-butyl group (a central carbon atom attached to three methyl groups) attached to the third position of the piperazine ring. The “1-methyl” part indicates a methyl group attached to the first position of the piperazine ring. The “dihydrochloride” likely means that the compound forms a salt with two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring with a tert-butyl group attached to one nitrogen atom and a methyl group attached to the other. The presence of two chloride ions would indicate that the compound forms a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Aplicaciones Científicas De Investigación
Ionic Liquid Gel Polymer Electrolytes (ILGPEs)
Ionic liquid gel polymer electrolytes (ILGPEs) are experiencing a renaissance as promising electrolytes for electrochemical devices. However, their inherent limitations in electrochemical properties have hindered widespread applications. To address this, gel polymer electrolytes (GPEs) have been introduced. In the case of 3-Tert-butyl-1-methylpiperazine dihydrochloride, it has been assessed in poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) to form ILGPEs. The relationship between the ionic liquid [BMIM][BF₄] and dielectric properties at different weight ratios and temperatures was investigated. The results revealed that [BMIM][BF₄] facilitates fast conduction, reduces crystallinity, lowers the glass transition temperature of the polymer, and enhances ionic conductivity. Additionally, ILGPE samples exhibit high thermal stability up to 300 °C and good electrochemical stability (4.2 V), making them suitable for use in electrochemical devices .
Nano-TiO₂ Modification and Polymerization Initiation
3-Tert-butyl-1-methylpiperazine dihydrochloride has been applied to modify nano-TiO₂ and initiate polymerization. The product structures resulting from nano-TiO₂ modification and polymerization initiation were verified using XPS and FT-IR techniques .
Extractive Desulfurization of Liquid Fuel
The ionic liquid 1-butyl-3-methylimidazolium thiocyanate ([BMIM]SCN) has been explored for extractive desulfurization of liquid fuel. Molecular confirmation of synthesized [BMIM]SCN was achieved through FTIR, 1H-NMR, and C-NMR analyses. Additionally, thermal, conductivity, moisture content, viscosity, and solubility properties of [BMIM]SCN were investigated .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-tert-butyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-11(4)6-5-10-8;;/h8,10H,5-7H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRHGACYVZAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-methylpiperazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2822909.png)


![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)


![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)



![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)

